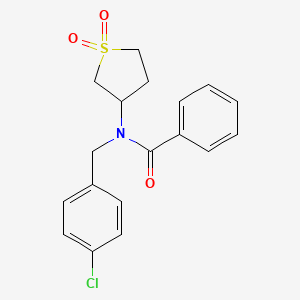![molecular formula C24H26BrClN2O2 B12133095 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12133095.png)
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(6-溴萘-2-基)氧基]-3-[4-(3-氯-2-甲基苯基)哌嗪-1-基]丙-2-醇是一种复杂的有机化合物,其结构包含溴萘部分、氯甲基苯基部分和哌嗪环。
准备方法
合成路线和反应条件
1-[(6-溴萘-2-基)氧基]-3-[4-(3-氯-2-甲基苯基)哌嗪-1-基]丙-2-醇的合成通常涉及多个步骤,从市售前体开始。一种常见的路线包括以下步骤:
溴化: 萘环在催化剂(如铁或自由基引发剂)存在下,使用溴或N-溴代琥珀酰亚胺(NBS)进行溴化。
醚形成: 溴萘随后在碱性条件下与合适的醇反应,形成醚键。
哌嗪引入: 氯甲基苯基通过与哌嗪的亲核取代反应引入。
最终偶联: 中间体在合适的条件下偶联,形成最终产物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和自动化,以确保一致的质量和可扩展性。
化学反应分析
反应类型
1-[(6-溴萘-2-基)氧基]-3-[4-(3-氯-2-甲基苯基)哌嗪-1-基]丙-2-醇可以发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化。
还原: 还原可以使用氢化或金属氢化物实现。
取代: 在适当的条件下,溴和氯原子可以用其他亲核试剂取代。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 钯催化剂或硼氢化钠与氢气。
取代: 碱存在下的胺或硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羧酸,而还原可能会产生醇或胺。
科学研究应用
1-[(6-溴萘-2-基)氧基]-3-[4-(3-氯-2-甲基苯基)哌嗪-1-基]丙-2-醇具有多种科学研究应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其作为受体研究中的配体的潜力。
医学: 探索其潜在的治疗特性,包括作为抗炎药或抗癌药。
工业: 用于开发具有特定性能的新材料。
作用机制
1-[(6-溴萘-2-基)氧基]-3-[4-(3-氯-2-甲基苯基)哌嗪-1-基]丙-2-醇的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物可以调节这些靶标的活性,从而导致各种生物效应。所涉及的确切途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- 1-[(6-溴萘-2-基)氧基]丙-2-酮
- 3-溴-1-(4-溴苯基)丙-1-酮
- 2-溴-1-(3,4-二甲基苯基)丙-1-酮
独特性
1-[(6-溴萘-2-基)氧基]-3-[4-(3-氯-2-甲基苯基)哌嗪-1-基]丙-2-醇的独特性在于其官能团的特定组合,赋予其独特的化学和生物学性质。这种独特性使其成为各个领域研究和开发的宝贵化合物。
属性
分子式 |
C24H26BrClN2O2 |
|---|---|
分子量 |
489.8 g/mol |
IUPAC 名称 |
1-(6-bromonaphthalen-2-yl)oxy-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C24H26BrClN2O2/c1-17-23(26)3-2-4-24(17)28-11-9-27(10-12-28)15-21(29)16-30-22-8-6-18-13-20(25)7-5-19(18)14-22/h2-8,13-14,21,29H,9-12,15-16H2,1H3 |
InChI 键 |
BIYDTIHJIYXHHP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)CC(COC3=CC4=C(C=C3)C=C(C=C4)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide](/img/structure/B12133012.png)

![dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate](/img/structure/B12133018.png)
![3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12133023.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-fluoroph enyl)acetamide](/img/structure/B12133026.png)
![2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acet amide](/img/structure/B12133031.png)

![3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1-ethyl-1-phenylguanidine](/img/structure/B12133065.png)
![7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133073.png)
![methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate](/img/structure/B12133079.png)
![5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133080.png)
![Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]-](/img/structure/B12133082.png)
![2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)aceta mide](/img/structure/B12133089.png)

